Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate
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Overview
Description
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohol.
Oxidation: Diols.
Scientific Research Applications
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-3-hydroxy-2-formamido-3-methyl-4-[(4-methylphenyl)sulfanyl]butanoate .
- Methyl (2S,3R)-2-amino-3-hydroxy-butanoate hydrochloride .
Uniqueness
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and an ester group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77341-37-8 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
HSJFBBYZKRQFKA-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)CCC[C@H]1[C@@H](O1)C=O |
Canonical SMILES |
COC(=O)CCCC1C(O1)C=O |
Origin of Product |
United States |
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